2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. The molecular formula for this compound is C16H18N2OS, and it has a molecular weight of 302.39 g/mol. It is characterized by a piperazine moiety linked to a benzothiazole ring, which contributes to its biological activity.
The compound is classified under benzothiazole derivatives and is often utilized in research settings for its pharmacological properties. Its structural uniqueness allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications including purity levels and safety data sheets.
The synthesis of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol typically involves several key steps:
The synthesis can be optimized using microwave-assisted methods or solvent-free conditions to enhance yield and reduce reaction times. Characterization of the synthesized product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.
The molecular structure of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol features a benzothiazole ring system fused with a piperazine ring. The structural formula can be represented as follows:
The compound exhibits specific spectral characteristics:
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol can participate in various chemical reactions, including:
These reactions are often carried out under controlled conditions using solvents like dimethylformamide or dichloromethane, with catalysts such as triethylamine or pyridine to facilitate the reactions.
The mechanism of action for 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol involves interaction with specific biological targets such as enzymes and receptors:
Studies indicate that similar compounds exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, suggesting that this compound may operate through multiple pathways depending on the target.
Characterization studies reveal that this compound maintains stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol has numerous applications in scientific research:
The molecular hybrid 2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-ol (CAS: 1105189-63-6) exemplifies contemporary drug design strategies aimed at overcoming complex disease mechanisms. Characterized by the fusion of a benzothiazole core with a piperazine pharmacophore and a strategically positioned phenolic hydroxyl group, this compound has emerged as a critical scaffold in anti-infective and neurological research. Its structural architecture enables multifaceted interactions with biological targets, positioning it at the forefront of therapeutic innovation against drug-resistant pathogens and central nervous system disorders. With a molecular weight of 311.41 g/mol and the formula C₁₇H₁₇N₃OS, its synthesis and optimization reflect deliberate exploitation of hybrid pharmacophoric principles .
Benzothiazole-piperazine hybrids constitute a privileged chemotype in medicinal chemistry due to their dual-targeting capability and enhanced blood-brain barrier permeability. The benzothiazole moiety provides a rigid, planar heterocyclic framework that facilitates π-stacking interactions with aromatic residues in enzyme binding pockets. Concurrently, the piperazine group introduces conformational flexibility and basicity, enabling salt bridge formation with aspartate or glutamate residues in target proteins. This synergy is evident in 2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-ol, where computational studies predict a balanced logP of 3.8—optimal for membrane penetration without excessive lipophilicity [10].
Table 1: Physicochemical Profile of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃OS | PubChem [2] |
Molecular Weight | 311.41 g/mol | AchemBlock |
Calculated logP | 3.8 | Molinspiration [10] |
Topological Polar Surface Area | 35.5 Ų | PubChem [2] |
Hydrogen Bond Acceptors | 3 | PubChem [2] |
Hydrogen Bond Donors | 1 | PubChem [2] |
Pharmacological evidence underscores the significance of this hybrid design. Analogous structures demonstrate nanomolar affinity for dopamine D₂ and D₃ receptors, validating their CNS applicability [10]. Against mycobacterial targets, such hybrids inhibit DprE1—a key enzyme in arabinogalactan biosynthesis—through covalent or allosteric mechanisms, disrupting cell wall integrity in Mycobacterium tuberculosis [3] [7].
The 6-hydroxy group on the benzothiazole ring is a critical determinant of target engagement and physicochemical behavior. Positioned para to the piperazine linkage, it serves as a hydrogen bond donor/acceptor and metal-chelating anchor, enhancing interactions with polar residues in enzymatic pockets. This substitution reduces the compound’s calculated logS to -4.7, indicating moderate aqueous solubility, yet paradoxically improves metabolic stability by deterring cytochrome P450-mediated oxidation at adjacent sites [9].
Biologically, the phenolic group mimics tyrosine residues in endogenous substrates. In anti-tubercular scaffolds, hydroxylated benzothiazoles exhibit 3–5-fold lower MIC values against M. tuberculosis H37Rv compared to non-hydroxylated analogs, attributed to hydrogen bonding with Thr230 and Tyr314 in the DprE1 active site [3]. Similarly, in CNS-targeted ligands, the hydroxy group augments affinity for dopamine receptors by forming a hydrogen bond network with Ser192/193 in transmembrane helix 5 [10].
The compound occupies a pivotal niche in infectious disease research due to its dual inhibition of mycobacterial DprE1 and TMPKmt (thymidine monophosphate kinase). DprE1 catalyzes epimerization in decaprenylphosphoryl-β-D-ribose biosynthesis, while TMPKmt phosphorylates thymidine monophosphate—both essential for DNA synthesis and cell wall integrity. Hybrid benzothiazole-pyrimidine derivatives incorporating this scaffold achieve MICs of 0.24–0.98 µg/mL against drug-sensitive M. tuberculosis (ATCC 25177), outperforming first-line agents like isoniazid [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7